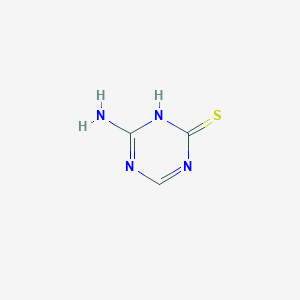

4-Amino-1,3,5-triazine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-1,3,5-triazine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWWCYYBZFKCEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370719 |

Source

|

| Record name | 4-amino-1,3,5-triazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36469-86-0 |

Source

|

| Record name | 6-Amino-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36469-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1,3,5-triazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1,3,5-triazine-2-thiol: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including a planar, electron-deficient aromatic system, offer a versatile scaffold for the design and synthesis of a diverse array of biologically active molecules.[1] The strategic placement of substituents on the triazine core allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. Among the numerous triazine derivatives, 4-Amino-1,3,5-triazine-2-thiol stands out as a particularly valuable building block in drug discovery, owing to the presence of both a nucleophilic amino group and a reactive thiol moiety. This dual functionality provides a gateway for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures with a wide range of therapeutic applications.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, also known by its tautomeric form 4-amino-1,3,5-triazine-2(1H)-thione, is a crystalline solid with the molecular formula C₃H₄N₄S and a molecular weight of approximately 128.16 g/mol .[2] The presence of both amine and thiol functional groups leads to interesting tautomeric equilibria, which can influence its reactivity and biological activity.

Tautomerism: A Key Structural Feature

The thione-thiol tautomerism is a critical aspect of the chemistry of this compound. The molecule can exist in either the thiol form, with a C-S-H single bond, or the thione form, with a C=S double bond and a proton on one of the ring nitrogens. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature. Understanding this tautomerism is crucial for predicting the molecule's reactivity and its interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 2019-24-1 | N/A |

| Molecular Formula | C₃H₄N₄S | [2] |

| Molecular Weight | 128.16 g/mol | [2] |

| Boiling Point | 237.3 °C at 760 mmHg | [3] |

| Density | 1.79 g/cm³ | [3] |

| Canonical SMILES | C1=NC(=S)NC(=N1)N | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the condensation reaction of dicyandiamide with thiourea in the presence of an acid catalyst. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis from Dicyandiamide and Thiourea

Materials:

-

Dicyandiamide

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of dicyandiamide and thiourea in ethanol.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound product under vacuum.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

-

Hydrochloric Acid as Catalyst: The acid catalyst is essential to protonate the reactants, thereby activating them for the condensation reaction.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purification by Precipitation and Washing: Cooling the reaction mixture allows for the crystallization of the product, which is a common and effective purification technique. Washing with cold solvents helps to remove soluble impurities without significantly dissolving the desired product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Scaffold for Therapeutic Innovation

The 1,3,5-triazine scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. This compound, with its multiple points for diversification, serves as an excellent starting material for the synthesis of libraries of compounds with potential therapeutic activities.

Anticancer Agents: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents.[4] The triazine core can act as a bioisostere for purine, allowing these compounds to interact with enzymes and receptors that recognize purine-based ligands. A primary mechanism of action for many triazine-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

Kinase Inhibition:

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Triazine derivatives have been designed to target key kinases within this pathway, leading to the inhibition of tumor growth and induction of apoptosis.

-

Tyrosine Kinase Inhibitors: Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are often overexpressed or mutated in various cancers. The 1,3,5-triazine scaffold has been successfully utilized to develop potent and selective inhibitors of these kinases.[6]

Caption: Inhibition of key cancer signaling pathways by triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for DHFR inhibitors.[2][7] Methotrexate, a widely used anticancer and antirheumatic drug, features a related pteridine ring system. Derivatives of this compound can be designed to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR, making them potent inhibitors of this enzyme.[8][9]

Antiviral and Antimicrobial Agents

The versatile 1,3,5-triazine scaffold has also been explored for the development of antiviral and antimicrobial agents.[10][11] The ability to introduce various functional groups onto the triazine ring allows for the optimization of activity against a range of pathogens. For instance, derivatives of this compound have been investigated for their activity against viruses such as the influenza virus.[12]

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development.[10] By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for optimal potency and selectivity. For this compound derivatives, SAR studies focus on understanding the influence of substituents at the amino and thiol positions, as well as modifications to the triazine ring itself.[5] These studies provide invaluable insights for the rational design of new and more effective therapeutic agents.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its unique chemical structure, characterized by the presence of both amino and thiol functional groups and the potential for thione-thiol tautomerism, provides a rich platform for chemical diversification. The straightforward synthesis of this compound and its derivatives, coupled with the broad spectrum of biological activities exhibited by the 1,3,5-triazine scaffold, ensures its continued importance in the quest for novel therapeutics. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged scaffold, leading to the discovery of new and improved drugs for a wide range of diseases, from cancer to infectious diseases.

References

[10] Liu, H., Long, S., Rakesh, K. P., & Zha, G. F. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link] [12] Demchenko, A. M., et al. (2020). Synthesis and antiviral activity of 4,6-bis-ethylamino[7][10][13]triazine derivatives for Flu A (H1N1) virus California/07/2009. ResearchGate. [7] University of South Florida. (n.d.). Synthesis of 4,6-diamino-1,2-dihydro-1,3,5-triazines as potential bacterial dihydrofolate reductase inhibitors. [5] Singh, U. P., & Gaonkar, S. L. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2886-2889. [Link] [13] Kozytska, D. S., et al. (2021). Novel[5][10][12]triazolo[3,4-b][5][7][10]thiadiazine and[5][10][12]triazolo[3,4-b][5][7][10]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(15), 4453. [Link] [8] Costi, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link] [14] Kumar, A., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link] [3] LookChem. (n.d.). This compound. [15] ResearchGate. (n.d.). 1,3,5‐Triazines as antiviral agents. [11] Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040. [Link] [4] Gürsoy, A., & Karali, N. (2003). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Il Farmaco, 58(6), 433-440. [16] ResearchGate. (n.d.). SAR study of diarylamino-1,3,5-triazine derivatives. Gangjee, A., et al. (1997). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry, 40(6), 856-865. [17] ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Santa Cruz Biotechnology. (n.d.). This compound. [18] Al-Obaid, A. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1339. [Link] Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link] [9] Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1-13. [6] ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. Al-Said, M. S., et al. (2019). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. [1] BenchChem. (n.d.). This compound.

Sources

- 1. japsonline.com [japsonline.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Deep Dive into the Spectroscopic Signature of 4-Amino-1,3,5-triazine-2-thiol: A Guide for Researchers

Introduction: The Structural Nuances of a Versatile Heterocycle

4-Amino-1,3,5-triazine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.[1] A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an intimate view of the molecule's architecture and are indispensable for its unambiguous identification and characterization.

This in-depth technical guide provides a detailed analysis of the NMR, IR, and MS spectra of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the observed spectral features, with a particular focus on the pivotal role of thione-thiol tautomerism. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident spectroscopic analysis of this important molecule.

The Decisive Role of Tautomerism

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thiol form and the thione form. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the case of the target molecule, the proton on the sulfur atom in the thiol form can migrate to a nitrogen atom in the triazine ring, resulting in the thione form.

Computational and experimental studies on analogous heterocyclic systems have consistently shown that the thione tautomer is generally the more stable and, therefore, the predominant form in both solid and solution phases.[2][3] This stability is attributed to the greater strength of the C=O and C=S double bonds compared to the C=N double bond and the aromaticity of the triazine ring. This thione-thiol equilibrium profoundly influences the spectroscopic signature of the molecule, and its understanding is key to an accurate interpretation of the spectral data.

Thiol [label="this compound\n(Thiol Form)", fillcolor="#F1F3F4"]; Thione [label="4-Amino-1,3,5-triazine-2(1H)-thione\n(Thione Form)", fillcolor="#F1F3F4"]; Equilibrium [label="⇌", shape=plaintext, fontsize=20];

Thiol -- Equilibrium -- Thione; }

Caption: Thione-thiol tautomeric equilibrium of this compound.¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of the ¹H and ¹³C NMR spectra of this compound must be approached with the understanding that the thione tautomer is the major species present.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Parameters: A typical ¹H NMR experiment would involve a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A standard ¹³C NMR experiment with proton decoupling will be employed. An adequate relaxation delay (e.g., 2-5 seconds) is necessary for accurate integration, especially for quaternary carbons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the predominant thione tautomer.

-

-NH₂ Protons: A broad singlet is anticipated in the region of δ 7.0-8.0 ppm , corresponding to the two protons of the amino group. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the solvent.

-

-NH Proton (Triazine Ring): A broad singlet is expected at a downfield chemical shift, likely in the range of δ 11.0-13.0 ppm . This significant downfield shift is characteristic of a proton attached to a nitrogen atom within a heterocyclic ring and involved in hydrogen bonding, which is consistent with the thione tautomer.

-

-SH Proton (Thiol Form): If the thiol tautomer were present in a detectable amount, a sharp singlet corresponding to the S-H proton would be expected in the region of δ 3.0-4.0 ppm . The absence or very low intensity of such a peak would further confirm the predominance of the thione form.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

-

C=S Carbon: The most downfield signal is predicted to be that of the thione carbon (C=S), appearing in the range of δ 175-185 ppm . This chemical shift is characteristic of thiocarbonyl groups.

-

Triazine Ring Carbons: Two distinct signals are expected for the carbon atoms of the triazine ring.

-

The carbon atom bonded to the amino group (C-NH₂) is expected to resonate in the region of δ 165-175 ppm .

-

The carbon atom positioned between the two nitrogen atoms is also expected in a similar region, likely around δ 160-170 ppm . The precise chemical shifts can be influenced by the solvent and the electronic effects of the substituents.

-

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.0-8.0 (broad s, 2H) | -NH₂ |

| 11.0-13.0 (broad s, 1H) | -NH (ring) |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound provides key evidence for the predominance of the thione tautomer.

-

N-H Stretching Vibrations:

-

The amino group (-NH₂) will exhibit two distinct stretching bands in the region of 3400-3200 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

A broad absorption band between 3200 cm⁻¹ and 2800 cm⁻¹ is characteristic of the N-H stretching vibration of the protonated nitrogen in the triazine ring of the thione tautomer, often with superimposed C-H stretching bands.

-

-

C=S Stretching Vibration: The presence of a strong absorption band in the region of 1200-1050 cm⁻¹ is indicative of the C=S (thione) stretching vibration. This is a crucial piece of evidence for the thione tautomer.

-

S-H Stretching Vibration: The absence of a weak absorption band around 2600-2550 cm⁻¹ , which is characteristic of the S-H stretching vibration of a thiol group, further supports the predominance of the thione form.[1]

-

Triazine Ring Vibrations: The triazine ring itself gives rise to a series of characteristic absorption bands. Strong absorptions are typically observed around 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ , which are attributed to the C=N and C-N stretching vibrations within the ring. An out-of-plane ring bending vibration is often seen near 800 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | -NH₂ stretching (asymmetric and symmetric) |

| 3200-2800 | -NH stretching (ring) |

| 1650-1550 | C=N stretching (triazine ring) |

| 1450-1350 | C-N stretching (triazine ring) |

| 1200-1050 | C=S stretching (thione) |

| ~800 | Triazine ring out-of-plane bending |

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.[5]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

Mass Spectrum Interpretation

The mass spectrum of this compound (Molecular Weight: 128.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak (M⁺): A peak at m/z = 128 corresponding to the molecular ion [C₃H₄N₄S]⁺ should be observed. The intensity of this peak will depend on the stability of the molecular ion under EI conditions.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, driven by the stability of the resulting fragment ions and neutral losses.

M [label="[M]⁺˙\nm/z = 128", fillcolor="#F1F3F4"]; F1 [label="[M - NH₂]⁺\nm/z = 112", fillcolor="#F1F3F4"]; F2 [label="[M - S]⁺\nm/z = 96", fillcolor="#F1F3F4"]; F3 [label="[M - HNCS]⁺˙\nm/z = 69", fillcolor="#F1F3F4"]; F4 [label="[C₂H₂N₃]⁺\nm/z = 68", fillcolor="#F1F3F4"];

M -> F1 [label="- •NH₂"]; M -> F2 [label="- S"]; M -> F3 [label="- HNCS"]; F3 -> F4 [label="- H•"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.-

Loss of an Amino Radical: A fragment ion at m/z = 112 could arise from the loss of an amino radical (•NH₂).

-

Loss of Sulfur: A peak at m/z = 96 might be observed due to the elimination of a sulfur atom.

-

Loss of Isothiocyanic Acid: A significant fragmentation pathway for thione-containing heterocycles is the retro-Diels-Alder type cleavage leading to the loss of isothiocyanic acid (HNCS), which would result in a fragment ion at m/z = 69 .[6]

-

Formation of the Triazinyl Cation: Further fragmentation of the m/z 69 ion by loss of a hydrogen radical could lead to the formation of a stable triazinyl cation at m/z = 68 .

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic analysis of this compound presents a cohesive picture that is dominated by the structural features of its more stable thione tautomer. The ¹H and ¹³C NMR spectra reveal the number and chemical environments of the protons and carbons, with the downfield shifts of the NH proton and the C=S carbon being particularly informative. The IR spectrum provides definitive evidence for the presence of the N-H and C=S functional groups of the thione form and the characteristic vibrations of the triazine ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are consistent with the proposed structure.

By integrating the information from these complementary spectroscopic techniques, researchers can confidently identify and characterize this compound, paving the way for its application in the development of novel therapeutic agents and advanced materials. This guide serves as a foundational reference for such endeavors, emphasizing the importance of a nuanced, causality-driven approach to spectroscopic interpretation.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 22(9), 1493. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of... [Link]

-

ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm⁻¹... [Link]

-

Abdel-Rahman, L. H., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. [Link]

-

Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

-

Sim, T. J., et al. (2011). Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core. Organic letters, 13(15), 4064–4067. [Link]

-

Ohta, H., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 19(11), 3499. [Link]

-

Fischer, G., & Kwiatkowski, J. S. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of Molecular Structure: THEOCHEM, 150, 253-264. [Link]

-

ResearchGate. Thione–thiol tautomerism of I' and II'. [Link]

-

The Royal Society of Chemistry. VI. ¹H and ¹³C NMR Spectra. [Link]

-

Wiley Online Library. (4-Amino-6-p-tolylamino-[2][7][8]triazin-2-yl)methanethiol - MS (GC). [Link]

-

ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... [Link]

-

ResearchGate. ¹H and ¹³C NMR spectra of (II). [Link]

-

Semantic Scholar. FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. [Link]

-

National Center for Biotechnology Information. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. The Characterization of 4- and 5-Iodo-2-aminoindan. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

Sources

Thiol-thione tautomerism in 4-Amino-1,3,5-triazine-2-thiol

An In-Depth Technical Guide to the Thiol-Thione Tautomerism in 4-Amino-1,3,5-triazine-2-thiol

Abstract

The phenomenon of tautomerism, a form of structural isomerism, is of profound importance in organic and medicinal chemistry, influencing the physicochemical properties, reactivity, and biological activity of molecules.[1][2] This guide provides a detailed examination of the thiol-thione tautomerism exhibited by this compound, a heterocyclic compound built on the privileged 1,3,5-triazine scaffold.[3][4] The 1,3,5-triazine core is a versatile building block in drug discovery, known for its presence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[4][5][6] Understanding the delicate balance of its tautomeric forms is therefore critical for researchers, scientists, and drug development professionals aiming to harness its therapeutic potential. This document delineates the structural characteristics of the thiol and thione tautomers, explores the environmental factors governing their equilibrium, and presents detailed experimental and computational protocols for their characterization.

The Thiol-Thione Equilibrium: A Structural Overview

This compound can exist in two interconverting isomeric forms: the aromatic thiol form and the non-aromatic thione form. This dynamic equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.[2]

-

Thiol Form (4-amino-1,3,5-triazin-2-yl)methanethiol: Characterized by a proton on the sulfur atom (S-H) and a fully aromatic triazine ring.

-

Thione Form (4-amino-1,3,5-triazin-2(1H)-one): Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H), which breaks the ring's aromaticity.

Caption: Thiol-Thione tautomeric equilibrium in this compound.

For many heterocyclic systems, including derivatives of triazole and pyridine, the thione form is thermodynamically more stable than the thiol form, particularly in the solid state and in polar solvents.[2][7][8] This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as favorable dipole interactions in polar media. Computational studies using Density Functional Theory (DFT) consistently show the thione tautomer to be the lower energy, and thus predominant, species in the gas phase and solution.[7][9][10]

Factors Influencing Tautomeric Preference

The position of the thiol-thione equilibrium is not static; it is a dynamic process sensitive to environmental conditions.[11] Understanding these influences is paramount for predicting molecular behavior in different experimental and biological settings.

-

Solvent Polarity: The solvent plays a critical role in determining the tautomeric ratio. Polar solvents tend to stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor.[8] Conversely, in dilute solutions of nonpolar solvents, the less polar thiol form may become more prevalent.[8]

-

pH of the Medium: The pH of the solution significantly impacts the equilibrium. In neutral and acidic media, the thione form generally predominates.[2] However, in alkaline solutions, the equilibrium shifts. Deprotonation of the N-H proton in the thione form or the S-H proton in the thiol form generates a common thiolate anion, effectively favoring the deprotonated thiol structure.[2][12]

-

Temperature: Temperature can influence the equilibrium constant (Kt). While often a less dramatic factor than solvent or pH, changes in temperature can alter the relative populations of the two tautomers, providing thermodynamic insights into the system.[11]

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique is highly effective for studying tautomeric equilibria in solution because the thiol and thione forms possess distinct chromophores. The thione form's C=S group typically exhibits an n→π* electronic transition at longer wavelengths (300-400 nm), while the thiol form's aromatic system shows π→π* transitions at shorter wavelengths (below 300 nm).[13] Observing spectral shifts upon changing solvent polarity provides strong evidence of a shifting equilibrium.[14]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like DMSO.

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10-20 µg/mL) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 nm to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Compare the absorption maxima (λmax) across the solvent series. A bathochromic (red) shift in more polar solvents indicates the stabilization of the thione tautomer.

Infrared (IR) & Raman Spectroscopy

Principle: Vibrational spectroscopy provides direct evidence of the functional groups present. The thione form is identified by a characteristic C=S stretching vibration, while the thiol form is identified by an S-H stretch.

-

Thione (C=S) stretch: Typically appears in the 1050-1250 cm-1 region.

-

Thiol (S-H) stretch: A weak band usually found around 2550-2600 cm-1.

-

Amine (N-H) stretch: Broad bands in the 3100-3500 cm-1 region are expected for both tautomers due to the amino group and the N-H in the thione form.

Experimental Protocol (FT-IR):

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm-1.

-

Analysis: Identify the key vibrational bands. The presence of a strong C=S band and the absence of a distinct S-H band in the solid-state spectrum would confirm the thione form's predominance.[13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information in solution. 1H and 13C NMR can distinguish between the tautomers based on their unique chemical environments.[15][16]

-

1H NMR: The thione form will show a signal for the N-H proton (often broad and exchangeable), while the thiol form will have a distinct S-H proton signal. The rate of interconversion can affect the observed signals; fast exchange may result in a single, averaged peak.

-

13C NMR: The most definitive signal is that of the thiocarbonyl carbon (C=S) in the thione tautomer, which appears at a characteristic downfield chemical shift, typically in the range of 160-180 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence the observed equilibrium.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and multiplicity. The observation of a 13C signal in the ~170 ppm range is strong evidence for the thione form. Comparing spectra in different solvents can reveal shifts in the tautomeric ratio.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[17] It allows for the precise determination of atomic positions and bond lengths, making it the gold standard for identifying which tautomer exists in the crystal lattice. For similar heterocyclic thiones, X-ray studies have consistently confirmed the dominance of the thione form in the solid state.[10][18]

Caption: High-level workflow for single-crystal X-ray crystallography analysis.

Computational Chemistry: A Predictive and Corroborative Tool

Principle: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomerism.[7] They allow for the calculation of the relative energies and thermodynamic stabilities of different tautomers in both the gas phase and solution (using implicit solvation models).[9][15] These calculations can predict the predominant tautomer and help in the interpretation of experimental spectroscopic data by simulating the vibrational frequencies and NMR chemical shifts for each form.[7][13]

Workflow for DFT Analysis:

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stability. The lower-energy structure is the more stable tautomer.

-

Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to calculate energies in different solvents to simulate experimental conditions.

-

Spectra Prediction: Perform frequency calculations to predict IR spectra and GIAO calculations to predict NMR chemical shifts. Compare these theoretical spectra with experimental data to confirm tautomer assignment.

Table 1: Representative DFT-Calculated Relative Energies

| Tautomer | Gas Phase ΔE (kcal/mol) | Water (PCM) ΔE (kcal/mol) | Predominant Form |

|---|---|---|---|

| Thione | 0.00 (Reference) | 0.00 (Reference) | Yes |

| Thiol | +8.5 | +7.2 | No |

(Note: Values are illustrative, based on typical findings for similar heterocyclic thiones where the thione form is more stable by several kcal/mol.[10])

Implications for Drug Discovery and Development

The specific tautomeric form of a drug candidate can profoundly affect its biological profile.[19] A thorough understanding of the tautomerism of this compound and its derivatives is therefore not merely an academic exercise but a critical component of rational drug design.

-

Molecular Recognition and Binding: The thiol and thione tautomers have different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Consequently, only one form may fit optimally into the binding site of a target protein or enzyme. Misidentifying the active tautomer can derail structure-activity relationship (SAR) studies.[19]

-

Pharmacokinetic Properties (ADME): Tautomerism influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). Properties like membrane permeability, aqueous solubility, and pKa are all dependent on the predominant tautomeric form in a given environment.[19]

-

Chemical Stability and Reactivity: The two tautomers exhibit different chemical reactivity. For instance, the thiol form can be readily oxidized to form disulfides, while the thione form may have different metabolic pathways. This impacts the compound's shelf-life and metabolic stability.

Conclusion

The this compound molecule exists in a dynamic equilibrium between its thiol and thione forms. Overwhelming evidence from spectroscopic, crystallographic, and computational studies indicates that the thione tautomer is the more stable and predominant species under most physiological and solid-state conditions.[2][7][8][10] This equilibrium is tunable, responding predictably to changes in solvent polarity and pH. For scientists in drug discovery, a comprehensive characterization of this tautomerism using the orthogonal techniques outlined in this guide is essential. It ensures that structure-activity relationships are built on a correct structural foundation, leading to more efficient and successful development of novel therapeutics based on the versatile 1,3,5-triazine scaffold.

References

-

Antonov, L. (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

-

Ghasemi, J., & Asgari, S. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1449-1457. [Link]

-

StudySmarter. (2023). Tautomerism: Shift & Acid Catalysis. StudySmarter. [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Antonov, L., & Fabian, W. M. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism (pp. 1-26). Wiley-VCH. [Link]

-

Ghasemi, J., & Asgari, S. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Manolova, Y., et al. (2022). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 27(3), 939. [Link]

-

Li, J., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research, 16(4), 875. [Link]

-

Asiri, A. M., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 25(21), 5192. [Link]

-

Katritzky, A. R., et al. (2010). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 24(4), 269-275. [Link]

-

Albert, A., & Barlin, G. B. (1959). Thiol-thione Equilibria in nitrogenous Heterocyclic Mercapto-compounds. ANU Open Research. [Link]

-

Beak, P., et al. (1976). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 54(18), 2879-2886. [Link]

-

Pearson. (n.d.). Tautomerization Explained. Pearson+. [Link]

-

El-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34. [Link]

-

Kumar, B., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 22(1), 115-131. [Link]

-

Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Patricio-Rangel, E. B., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 4), 322-327. [Link]

-

Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

-

Guan, X., et al. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science & Technology, 52(1), 183-191. [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(18), 3026-3044. [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. jocpr.com [jocpr.com]

- 3. This compound | 36469-86-0 | Benchchem [benchchem.com]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lehigh.edu [lehigh.edu]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,3,5-triazine-2-thiol (CAS 36469-86-0)

A Note on Chemical Identity: The CAS number 36469-86-0 is registered to the chemical compound 4-Amino-1,3,5-triazine-2-thiol.[1][2][3][4] This guide will focus on the synthesis and characterization of this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a triazine core, which is a six-membered ring containing three nitrogen atoms.[1] The presence of both an amino group and a thiol group makes it a versatile building block in synthetic organic chemistry.[1] The 1,3,5-triazine scaffold is a significant structure in chemical sciences due to its planar, electron-deficient aromatic system, making it amenable to nucleophilic substitution reactions.[1] This compound exists in a tautomeric equilibrium between the thiol and thione forms, which influences its reactivity and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of dicyandiamide with a sulfur-containing reactant, such as thiourea or a thioamide, in the presence of an acid catalyst.[5][6]

Rationale for Synthetic Approach

The reaction between dicyandiamide and thiourea or thioamides under acidic conditions is a common and effective method for constructing the this compound ring system.[5][6] The acid, typically hydrochloric acid, plays a crucial role in activating the reactants and facilitating the key bond-forming steps. The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the stable triazine ring.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

A representative procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of dicyandiamide and thiourea in a solvent such as acetonitrile.

-

Acidification: While stirring, carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials and byproducts, and then recrystallize from an appropriate solvent system to obtain the pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Observations | Rationale |

| FT-IR Spectroscopy | N-H stretching (amino group): ~3400-3100 cm⁻¹C=N stretching (triazine ring): ~1650-1550 cm⁻¹C=S stretching (thione tautomer): ~1100-1000 cm⁻¹ | These vibrational frequencies correspond to the key functional groups present in the molecule.[7][8] |

| ¹H NMR Spectroscopy | Broad singlet for NH₂ protons: ~7.0-8.0 ppmBroad singlet for N-H proton of the ring: variableSinglet for S-H proton (thiol tautomer): variable | The chemical shifts are indicative of protons attached to nitrogen and sulfur. The broadness is due to quadrupole moments of nitrogen and chemical exchange.[9][10] |

| ¹³C NMR Spectroscopy | Signals for triazine ring carbons: ~150-180 ppm | The electron-deficient nature of the triazine ring results in downfield chemical shifts for the ring carbons.[9][11] |

| Mass Spectrometry | Molecular ion peak (M⁺): m/z = 128.0157 | This corresponds to the exact mass of the molecular formula C₃H₄N₄S.[2][4][12] |

| Elemental Analysis | C: 28.11%H: 3.15%N: 43.72%S: 25.02% | The calculated elemental composition should match the experimental values for the pure compound. |

Experimental Protocols for Characterization

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the mass of the molecular ion and analyze the fragmentation pattern.

-

-

Elemental Analysis:

-

Submit a pure, dried sample of the compound to an analytical laboratory for combustion analysis.

-

Compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the theoretical values.

-

Conclusion

The synthesis of this compound (CAS 36469-86-0) is a well-established process that relies on the principles of heterocyclic chemistry. Its successful synthesis can be readily confirmed through a standard suite of analytical and spectroscopic techniques. The dual functionality of this molecule makes it a valuable precursor for the development of a wide range of more complex chemical entities with potential applications in various fields of chemical research.

References

-

Joshua, C. P., & Lissy, T. A. (1990). Interaction of dicyandiamides with thioamides: Formation of 6-Alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and Amidino(or aryamidino)thioureas. Australian Journal of Chemistry, 43(5), 923-930. [Link]

-

Joshua, C. P., & Lissy, T. A. (1989). Interaction of dicyandiamides with thioureas: formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. Australian Journal of Chemistry, 42(12), 2245-2252. [Link]

-

SpectraBase. (n.d.). (4-Amino-6-p-tolylamino-[5][12]triazin-2-yl)methanethiol. Wiley. Retrieved January 21, 2026, from [Link]

-

Joshua, C. P., & Sujatha, T. S. (1997). Synthesis of l-amino-2-arylimino- 4-imino-I ,2,3,4-tetrahydro- 1,3,5-triazine. Indian Journal of Chemistry - Section B, 36B(11), 1045-1047. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2021). Synthesis and Screening of New[1][5][12]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1143-1153. [Link]

-

Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum for 4-amino-5-(4-chlorophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione. Retrieved January 21, 2026, from [Link]

-

Taha, M. O., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1543. [Link]

-

Taha, M. O., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. Retrieved January 21, 2026, from [Link]

-

El-Faham, A., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(16), 4949. [Link]

-

Yurttas, L., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 56(4). [Link]

-

ResearchGate. (n.d.). FTIR spectra of the of the thiol-functionalized SBA-15 (a), triazine... Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved January 21, 2026, from [Link]

-

Yurttas, L., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved January 21, 2026, from [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved January 21, 2026, from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved January 21, 2026, from [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-13. [Link]

-

PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved January 21, 2026, from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6-triamine. Retrieved January 21, 2026, from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved January 21, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,3,5-Triazin-2-amine. Retrieved January 21, 2026, from [Link]

-

PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 36469-86-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. lookchem.com [lookchem.com]

- 5. Sci-Hub. Interaction of dicyandiamides with thioamides: Formation of 6-Alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and Amidino(or aryamidino)thioureas / Australian Journal of Chemistry, 1974 [sci-hub.kr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. tdx.cat [tdx.cat]

- 12. spectrabase.com [spectrabase.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 4-Amino-1,3,5-triazine-2-thiol Derivatives

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with diverse therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic compounds, the 1,3,5-triazine core has emerged as a privileged structure, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2][3] This in-depth technical guide focuses on a specific, yet highly promising subclass: 4-Amino-1,3,5-triazine-2-thiol derivatives . The presence of the amino and thiol groups on the triazine ring imparts unique physicochemical properties, making these compounds attractive candidates for drug discovery and development.

This guide will delve into the synthesis, potential biological activities, and structure-activity relationships of these derivatives, providing a comprehensive resource for researchers in the field. We will explore their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental evidence and mechanistic insights.

The 1,3,5-Triazine Core: A Foundation for Diverse Bioactivity

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich core provides a planar and electron-deficient scaffold, which can be readily functionalized at the 2, 4, and 6 positions. The versatility in substitution allows for the fine-tuning of steric, electronic, and lipophilic properties, leading to a wide array of biological activities.[4][5] Derivatives of 1,3,5-triazine have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and even herbicidal agents.[2][3][6][7]

The focus of this guide, the this compound scaffold, incorporates two key functional groups that are often associated with biological activity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The thiol group, with its potential for tautomerism to a thione, can also participate in hydrogen bonding and may be involved in coordinating with metal ions in metalloenzymes or undergoing redox reactions.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives typically starts from readily available precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms with different amines and a thiol-containing nucleophile is a common strategy.[8] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled and regioselective synthesis.

A general synthetic route is outlined below:

Caption: A generalized synthetic workflow for this compound derivatives.

Microwave-assisted and ultrasound-assisted synthetic methods have also been developed to improve reaction times and yields, offering a more sustainable approach to the synthesis of these compounds.[7][9]

A Spectrum of Biological Potential

Anticancer Activity: Targeting Uncontrolled Cell Growth

The 1,3,5-triazine scaffold is a well-established pharmacophore in the design of anticancer agents.[3][7] Derivatives of this compound have shown promise in this area, with studies demonstrating their cytotoxic effects against various cancer cell lines.

Mechanisms of Action: The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular processes, including:

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt DNA replication and cell proliferation. Some 1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[10]

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Triazine derivatives have been shown to trigger apoptotic pathways in cancer cells.[7]

-

Enzyme Inhibition: Besides DHFR, these compounds can target other enzymes that are critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine | 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |

| Biguanide-derived | 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable |

| Biguanide-derived | 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 1,3,5-triazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][11][12][13][14] The this compound scaffold, with its potential for diverse substitutions, offers a platform for the development of novel antimicrobial compounds.

Mechanisms of Action: The antimicrobial activity of these derivatives may involve:

-

Disruption of Cell Wall Synthesis: The compounds may interfere with the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: They could bind to ribosomal subunits and inhibit the translation of essential proteins.

-

Interference with Nucleic Acid Synthesis: The derivatives might inhibit enzymes like DNA gyrase or RNA polymerase, thus blocking DNA replication and transcription.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. While specific MIC values for a wide range of this compound derivatives are not extensively compiled in the provided search results, the general class of triazines has shown significant activity. For instance, some s-triazine derivatives have shown activity against Staphylococcus aureus and Escherichia coli comparable to ampicillin.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: A New Frontier in Viral Infections

Several 1,3,5-triazine derivatives have been investigated for their antiviral properties against a variety of viruses, including Potato Virus Y (PVY) and poliovirus.[6][15] The introduction of the 4-amino and 2-thiol functionalities could enhance the antiviral potential of the triazine core.

Mechanisms of Action: The antiviral mechanisms of these compounds are still under investigation but may include:

-

Inhibition of Viral Replication: The derivatives could target viral enzymes such as polymerases or proteases that are essential for viral replication.

-

Blocking Viral Entry: They might interfere with the attachment or fusion of the virus to the host cell.

-

Modulation of Host Factors: The compounds could modulate host cell pathways that are hijacked by the virus for its replication.

A study on 1,3,5-triazine derivatives with piperazine structures showed potent anti-potato virus Y (PVY) activity, with some compounds having curative, protective, and inactivation activities comparable or superior to the positive control, ningnanmycin.[6] Molecular docking studies suggested that these compounds can form hydrogen bonds with the glutamic acid residue at position 150 of the PVY capsid protein, providing a theoretical basis for their antiviral activity.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory agents with improved safety profiles. Certain triazine derivatives have been reported to possess anti-inflammatory properties.[16][17] The this compound scaffold could serve as a template for the design of novel anti-inflammatory drugs.

Mechanisms of Action: The anti-inflammatory effects of these compounds may be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: The derivatives could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Suppression of Pro-inflammatory Cytokines: They might reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

Some 1,2,4-triazine derivatives have shown significant analgesic and anti-inflammatory activities with reduced gastrointestinal side effects compared to reference drugs like naproxen and indomethacin.[16][17] While this is a different triazine isomer, it highlights the potential of the triazine core in developing anti-inflammatory agents.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, the nature of the substituents at the remaining positions of the triazine ring, as well as on the amino group, can significantly influence their biological activity.

For instance, in the context of antimalarial 4-aminoquinoline-1,3,5-triazine hybrids, the nature of the linker between the two pharmacophores and the substituents on the triazine ring play a crucial role in their activity.[18] Similarly, for antimicrobial activity, small structural variations in the substituents on the s-triazine ring can have a significant impact on the activity profile.[12]

A systematic exploration of different substituents at the C6 position and on the amino group of the this compound scaffold is warranted to establish a clear SAR and guide the optimization of lead compounds.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The existing body of research on 1,3,5-triazine derivatives provides a strong foundation for the further exploration of this specific subclass.

Future research should focus on:

-

Synthesis of diverse libraries: The synthesis and biological evaluation of a wide range of this compound derivatives with various substituents are needed to establish comprehensive SAR.

-

Mechanistic studies: In-depth studies are required to elucidate the precise mechanisms of action for the observed biological activities.

-

In vivo studies: Promising lead compounds should be evaluated in animal models to assess their efficacy and safety profiles.

References

-

Al-Ghorbani, M., et al. (2017). Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity. PubMed. [Link]

-

Chen, J., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

-

Kovalenko, S., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

-

Nowak, M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

-

Gouda, M. A., et al. (2015). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Ben-Aoun, Z., et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

-

Fouad, M. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

-

Kolesinska, B., et al. (2011). Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two... ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Gobouri, A. A., et al. (2015). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2006). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

-

Singh, P., et al. (2014). ChemInform Abstract: 4-Aminoquinoline-1,3,5-triazine: Design, Synthesis, in vitro Antimalarial Activity and Docking Studies. ResearchGate. [Link]

-